

Tiliroside: A Comprehensive Technical Guide to its Chemical Structure, Stereoisomers, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiliroside, a prominent glycosidic flavonoid found in numerous plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the chemical architecture of **tiliroside**, a detailed analysis of its stereoisomers, and a summary of its key biological effects. Experimental protocols for its isolation and characterization are presented, alongside a discussion of the signaling pathways it modulates. All quantitative data is systematically organized into tables for comparative analysis, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.

Chemical Structure of Tiliroside

Tiliroside is a complex natural product classified as a glycosyloxyflavone.[1] Its structure is an amalgamation of three distinct chemical entities: the flavonol kaempferol, a β -D-glucopyranosyl moiety, and a trans-p-coumaroyl group.[2][3] The kaempferol aglycone is attached to the glucose unit at the 3-position via a glycosidic linkage. The trans-p-coumaroyl group is subsequently esterified to the 6"-position of the glucose molecule.[2]



The systematic IUPAC name for **tiliroside** is [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate.[1] Its molecular formula is C30H26O13, with a corresponding molecular weight of 594.52 g/mol .

Table 1: Chemical and Physical Properties of Tiliroside

Property	Value	Reference
Molecular Formula	C30H26O13	
Molecular Weight	594.52 g/mol	•
IUPAC Name	[(2R,3S,4S,5R,6S)-6-[5,7- dihydroxy-2-(4-	
	hydroxyphenyl)-4-oxochromen- 3-yl]oxy-3,4,5-trihydroxyoxan-	
	2-yl]methyl (E)-3-(4-	
	hydroxyphenyl)prop-2-enoate	
CAS Number	20316-62-5	
Appearance	Yellow amorphous powder	-

Stereoisomers of Tiliroside

The stereochemistry of **tiliroside** is a critical aspect of its chemical identity and biological function. The molecule possesses multiple chiral centers, primarily within the glucose moiety, leading to the potential for numerous stereoisomers.

The absolute configuration of the naturally occurring and most studied form of **tiliroside** has been determined and is explicitly defined in its IUPAC name. The glucose unit adopts a β -D-glucopyranosyl configuration. The specific stereochemical designations for the chiral carbons in the glucose ring are 2R, 3S, 4S, 5R, and 6S. The p-coumaroyl group is attached in a trans or (E) configuration at the double bond.

The precise spatial arrangement of these chiral centers is crucial for its interaction with biological targets. Any alteration in the stereochemistry would result in a different stereoisomer,



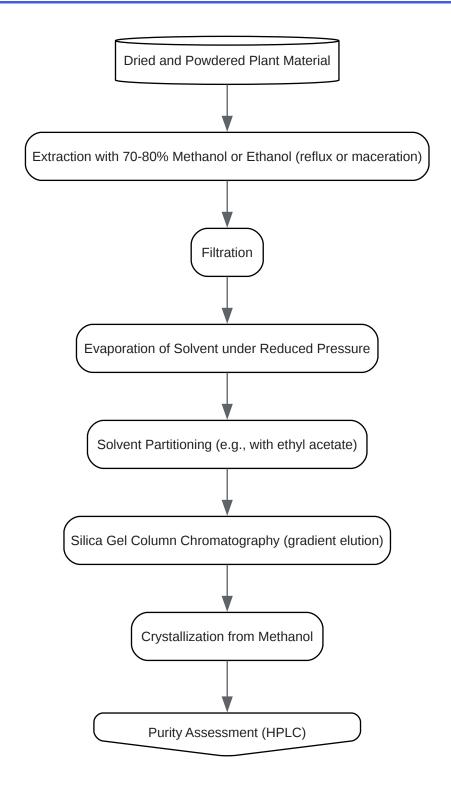
which may exhibit distinct physical, chemical, and pharmacological properties. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptors to each stereocenter, providing an unambiguous description of its three-dimensional structure.

Experimental Protocols Isolation and Purification of Tiliroside

The isolation of **tiliroside** from plant sources is a multi-step process that typically involves extraction followed by chromatographic purification. The following protocol is a generalized procedure based on methodologies reported in the literature.

Workflow for **Tiliroside** Isolation and Purification





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Caption: General workflow for the isolation and purification of **tiliroside**.

Detailed Steps:



- Plant Material Preparation: The plant material (e.g., leaves, flowers) is dried and ground into a fine powder to increase the surface area for extraction.
- Extraction: The powdered material is extracted with a polar solvent, typically 70-80% aqueous methanol or ethanol. This can be performed using methods such as reflux, maceration with stirring, or ultrasound-assisted extraction.
- Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Solvent Partitioning: The crude extract is often resuspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate, to enrich the flavonoid fraction.
- Column Chromatography: The enriched fraction is subjected to column chromatography, most commonly using a silica gel stationary phase. A gradient elution system, for instance, with a chloroform-methanol mixture of increasing polarity, is employed to separate the components.
- Crystallization: Fractions containing tiliroside, as identified by thin-layer chromatography, are pooled and concentrated. Tiliroside is then crystallized from a suitable solvent, such as methanol, to yield a purified product.
- Purity Analysis: The purity of the isolated tiliroside is assessed using high-performance liquid chromatography (HPLC) with UV detection.

Structural Characterization

The chemical structure of isolated **tiliroside** is confirmed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy
 are used to elucidate the connectivity of atoms and the stereochemistry of the molecule. The
 chemical shifts and coupling constants of the protons and carbons provide detailed
 information about the kaempferol, glucose, and p-coumaroyl moieties.
- Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of tiliroside and to obtain fragmentation



patterns that confirm its structure.

Biological Activity and Signaling Pathways

Tiliroside exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects. These effects are mediated through its interaction with various cellular signaling pathways.

Table 2: Quantitative Biological Activity of Tiliroside

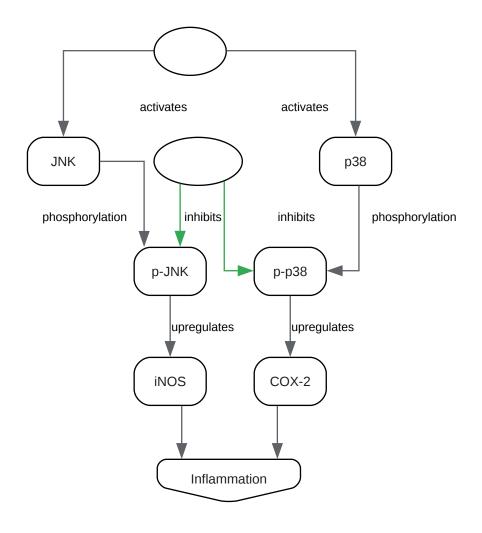
Activity	Target/Model	Measurement	Value	Reference
Anti-diabetic	Pancreatic α- amylase	IC50	0.28 mM	
Anti-diabetic	Pancreatic α- amylase	Ki	84.2 μΜ	_
Anti- hyperuricemic	Xanthine Oxidase	IC50	>100 μM	_
Antioxidant	Cu2+-induced LDL oxidation	IC50	7.0 ± 2.6 μM	_
Anti- inflammatory	LPS-induced NO production in RAW 264.7 cells	Inhibition at 100 μΜ	Significant	

Anti-inflammatory Signaling Pathways

Tiliroside has been shown to exert anti-inflammatory effects by modulating key signaling cascades in immune cells.

Tiliroside's Modulation of MAPK/JNK/p38 Signaling Pathway





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Caption: Tiliroside inhibits inflammation by suppressing the phosphorylation of JNK and p38.

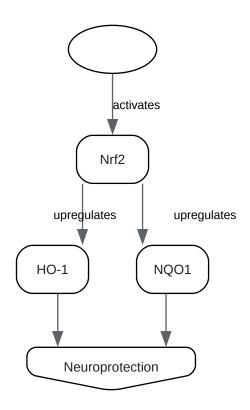
In lipopolysaccharide (LPS)-activated macrophages, **tiliroside** significantly reduces the phosphorylation of JNK and p38 mitogen-activated protein kinases (MAPKs). This leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Neuroprotective Nrf2 Pathway

Tiliroside has demonstrated neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway.

Activation of the Nrf2 Antioxidant Pathway by Tiliroside





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Caption: **Tiliroside** promotes neuroprotection through the activation of the Nrf2 pathway.

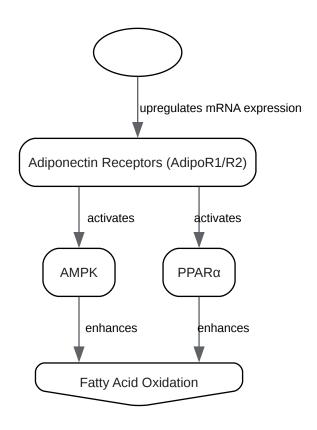
In microglia, **tiliroside** increases the protein levels of Nrf2 and its downstream targets, heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhances the cellular antioxidant defense mechanisms, thereby protecting neuronal cells from inflammation-induced toxicity.

Metabolic Regulation via Adiponectin Signaling

Tiliroside has been shown to ameliorate metabolic disorders by enhancing adiponectin signaling, which plays a crucial role in regulating glucose and fatty acid metabolism.

Tiliroside's Influence on Adiponectin Signaling and Fatty Acid Oxidation





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Caption: **Tiliroside** enhances fatty acid oxidation by upregulating adiponectin signaling.

In obese-diabetic mice, **tiliroside** treatment upregulates the messenger RNA expression of adiponectin receptors (AdipoR1 and AdipoR2) in the liver and skeletal muscle. This leads to the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα), key regulators of fatty acid oxidation.

Conclusion

Tiliroside is a multifaceted flavonoid glycoside with a well-defined chemical structure and stereochemistry. Its diverse biological activities, stemming from its ability to modulate critical cellular signaling pathways, position it as a promising candidate for further investigation in the development of novel therapeutic agents for a range of diseases, including inflammatory disorders, neurodegenerative conditions, and metabolic syndrome. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing natural product.



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